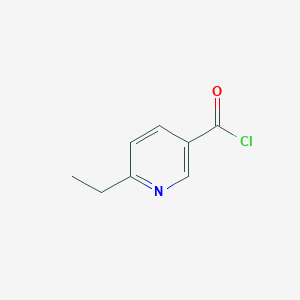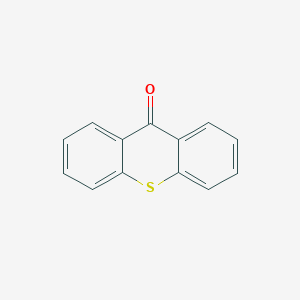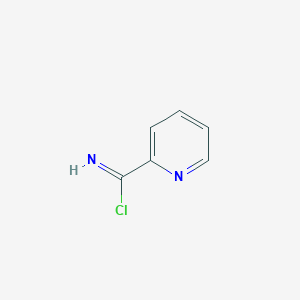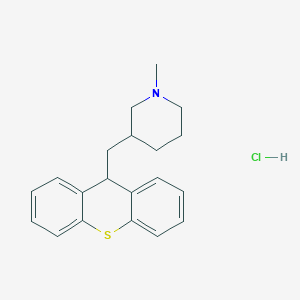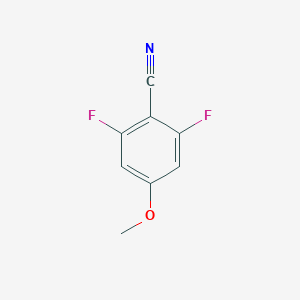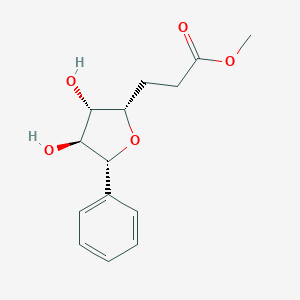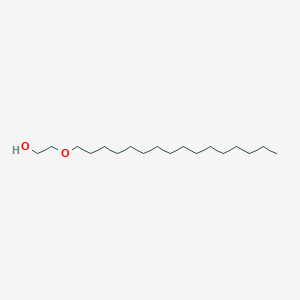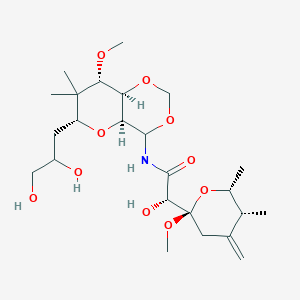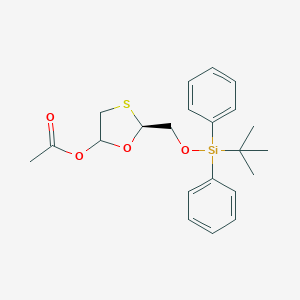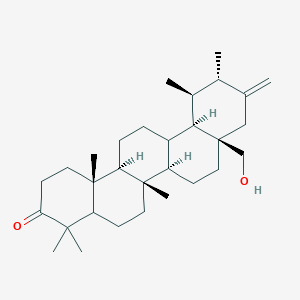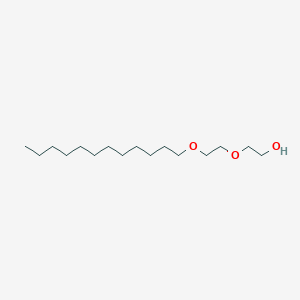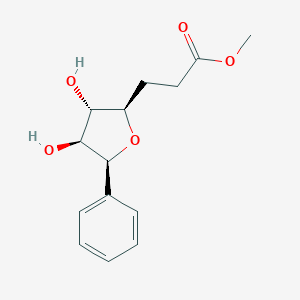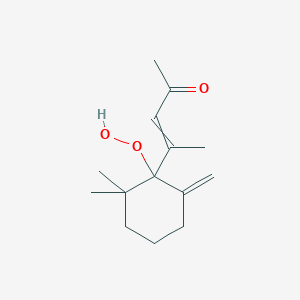
Sumanene
描述
Sumanene is a polycyclic aromatic hydrocarbon that has garnered significant scientific interest due to its unique bowl-shaped structure. The name “this compound” is derived from the Hindi and Sanskrit word “Suman,” meaning “sunflower,” reflecting its structural resemblance to the flower. This compound can be considered a fragment of buckminsterfullerene, featuring a benzene ring core surrounded by alternating benzene and cyclopentadiene rings .
科学研究应用
Sumanene has a wide range of scientific research applications due to its unique structural and electronic properties:
作用机制
Target of Action
Sumanene, a polycyclic aromatic hydrocarbon , primarily targets caesium (Cs) salts in aqueous solutions . The compound has been used to create a magnetic nanoadsorbent that can efficiently and selectively remove caesium salts .
Mode of Action
This compound interacts with its target by forming a complex with caesium cations . This interaction is facilitated by the unique bowl shape of this compound, which allows it to encapsulate the guest ion with its concave sites . This compound is covalently immobilized onto the surface of cobalt nanomagnets to create a magnetic nanoadsorbent .
Biochemical Pathways
The compound’s ability to selectively bind and remove caesium salts suggests it may influence pathways related to caesium metabolism or toxicity .
Pharmacokinetics
Its use as a nanoadsorbent suggests it may have unique distribution and excretion profiles .
Result of Action
The primary result of this compound’s action is the removal of caesium salts from aqueous solutions . This can be particularly useful in environments contaminated with radioactive caesium, such as those affected by nuclear disasters .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with caesium cations suggests that its action may be affected by the concentration of these ions in the environment . Additionally, the use of this compound as a nanoadsorbent indicates that its action may be influenced by factors such as temperature, pH, and the presence of other ions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sumanene typically begins with norbornadiene, which is converted into a stannane through the action of n-butyllithium, dibromoethane, and tributyltinchloride. This stannane undergoes an Ullmann reaction with copper(I) thiophene-2-carboxylate to form the benzene core. The methylene bridges created in this process migrate in a tandem ring-opening metathesis and ring-closing metathesis facilitated by the Grubbs’ catalyst. The final structure is obtained through oxidation by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthetic routes described above provide a foundation for potential large-scale synthesis. The use of efficient catalysts and optimized reaction conditions could facilitate the industrial production of this compound and its derivatives .
化学反应分析
Types of Reactions: Sumanene undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique bowl-shaped structure allows for selective functionalization at the benzylic positions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives, including trimethylsilyl derivatives.
相似化合物的比较
Corannulene: Another bowl-shaped polycyclic aromatic hydrocarbon, but with a different arrangement of carbon atoms.
Triazasumanene: An isoelectronic heteroanalogue of this compound, featuring nitrogen atoms in place of some carbon atoms.
Uniqueness of this compound: this compound’s unique bowl-shaped structure and the presence of benzylic positions available for functionalization set it apart from other similar compounds. This structural feature allows for selective reactions and the formation of stable complexes, making this compound a versatile compound in various scientific applications .
属性
IUPAC Name |
heptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1(20),2,4(19),6(18),7,9(17),11(16),12,14-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYKPMSXBVTRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894120 | |
| Record name | Sumanene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151253-59-7 | |
| Record name | 4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151253-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sumanene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151253597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sumanene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUMANENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2KR8MQM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)
